mGlu5 Inhibition vs. 6-Methyl Analog
In mGlu5 receptor inhibition assays, 2-(4-bromophenoxy)-6-chloroisonicotinonitrile (target compound) demonstrates an IC₅₀ of 28 μM, whereas the closely related 2-(3-chlorobenzyloxy)-6-methyl-isonicotinonitrile (CHEMBL207703) exhibits a much higher potency with an IC₅₀ of 9 nM [1]. This 3,000-fold difference in potency underscores that the 4-bromophenoxy and 6-chloro substitution pattern is not optimal for mGlu5 binding, providing a clear negative selection criterion.
| Evidence Dimension | mGlu5 receptor inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 28 μM (Compound 7, Table 2) |
| Comparator Or Baseline | 2-(3-chlorobenzyloxy)-6-methyl-isonicotinonitrile (CHEMBL207703): IC₅₀ = 9 nM |
| Quantified Difference | ~3,111-fold less potent |
| Conditions | In vitro mGlu5 receptor binding/inhibition assays using recombinant human mGlu5 receptor [1][2] |
Why This Matters
This direct potency comparison enables researchers to quickly exclude this compound from mGlu5-targeted campaigns, saving resources and focusing SAR efforts on more promising scaffolds.
- [1] BindingDB. BDBM50181073: 2-(3-chloro-benzyloxy)-6-methyl-isonicotinonitrile. BindingDB Entry, 2025. View Source
- [2] PMC. Table 2: IC₅₀ values for compounds 2a–c and 5e. Molecules 2014, 19(6), 7679. View Source
